molecular formula C22H24N4O4 B2650847 1-(3-methoxypropyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline CAS No. 846030-07-7

1-(3-methoxypropyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline

Cat. No. B2650847
CAS RN: 846030-07-7
M. Wt: 408.458
InChI Key: WIRLLCXLCYGXQN-UHFFFAOYSA-N
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Description

The compound “1-(3-methoxypropyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline” is a chemical compound that has been studied in the field of medicinal chemistry . It contains a 3,4,5-trimethoxyphenyl (TMP) moiety, which is a critical component present in many Colchicine Binding Site Inhibitors (CBSIs). CBSIs have great potential in developing new generations of antimitotic drugs .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a new series of 3,4,5-trimethoxyphenyl thiazole pyrimidines has been synthesized and biologically evaluated for its in vitro anticancer activity .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies . The 3,4,5-trimethoxyphenyl (TMP) moiety plays an important role in maintaining suitable molecular conformations of CBSIs and contributing to their high binding affinities to tubulin .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For example, a new series of 3,4,5-trimethoxyphenyl thiazole pyrimidines has been synthesized .

Scientific Research Applications

Synthesis and Characterization

  • New Strategies for Imidazoquinoxaline Derivatives : Research by Chen et al. (2004) developed a new method for constructing the imidazoquinoxaline ring system, applied to synthesize potent Lck inhibitors. This demonstrates the compound's relevance in synthesizing novel therapeutic agents.
  • Fluorescence Properties : A study by Patinote et al. (2017) investigated the fluorescence properties of imidazoquinoxaline derivatives, indicating potential applications in materials science and sensor technology.

Biological Activity and Applications

  • Percarboxylic Acid Oxidation : Klemme et al. (2016) explored the oxidation of methoxyallene derivatives, leading to functionalized quinoxalines, highlighting the synthetic versatility and potential pharmacological applications of imidazoquinoxaline compounds Klemme et al., 2016.
  • Antioxidant Effects : Studies on imidazo[1,2-a]quinoxaline structures have shown antioxidant effects, beneficial for inhibiting DNA oxidation and scavenging radicals, suggesting their utility in developing antioxidant therapies Chen et al., 2016.

Advanced Materials and Chemical Sensors

  • Electrochemical Behavior : Research involving alkylated quinoxaline complexes of rhenium (I) by Hanson et al. (2018) discusses their characterization and distinct electrochemical behaviors, indicating the role of imidazoquinoxaline derivatives in developing electrochemical sensors and materials.

Mechanism of Action

The mechanism of action of similar compounds involves binding to the colchicine site of tubulin, inhibiting cell division and growth . This makes them less susceptible to resistance caused by the overexpression of drug efflux pumps .

Future Directions

The future directions in the study of similar compounds involve the development of new generations of antimitotic drugs . Modifications to the TMP moiety in a variety of scaffolds of CBSIs could lead to improved antiproliferative activities .

properties

IUPAC Name

3-(3-methoxypropyl)-2-(3,4,5-trimethoxyphenyl)imidazo[4,5-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4/c1-27-11-7-10-26-21(14-12-17(28-2)19(30-4)18(13-14)29-3)25-20-22(26)24-16-9-6-5-8-15(16)23-20/h5-6,8-9,12-13H,7,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRLLCXLCYGXQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=NC2=NC3=CC=CC=C3N=C21)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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